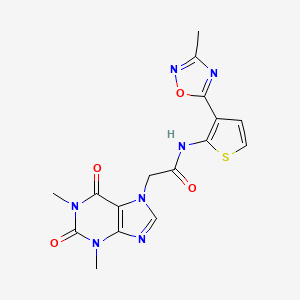![molecular formula C31H30FNO5 B14098578 2-[4-[3-(4-Fluorophenyl)-3-[4-(3-morpholin-4-ylprop-1-ynyl)phenyl]prop-2-enoxy]-2-methylphenoxy]acetic acid](/img/structure/B14098578.png)
2-[4-[3-(4-Fluorophenyl)-3-[4-(3-morpholin-4-ylprop-1-ynyl)phenyl]prop-2-enoxy]-2-methylphenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxisome proliferator-activated receptor delta agonists are a class of compounds that activate the peroxisome proliferator-activated receptor delta, a type of nuclear receptor involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. These agonists have shown potential in treating metabolic diseases, such as dyslipidemia, obesity, and type 2 diabetes, as well as in neurodegenerative disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of peroxisome proliferator-activated receptor delta agonists typically involves multiple steps, including the formation of key intermediates and final coupling reactions. For example, the synthesis of a novel peroxisome proliferator-activated receptor delta agonist containing a selenazole group involves the reaction between hydrochloric acid and pyridine/ethanol, followed by further reactions to form the final compound .
Industrial Production Methods: Industrial production methods for peroxisome proliferator-activated receptor delta agonists often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated synthesis platforms and continuous flow reactors to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Peroxisome proliferator-activated receptor delta agonists undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the agonists to enhance their activity and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis of peroxisome proliferator-activated receptor delta agonists include hydrochloric acid, pyridine, and ethanol. Reaction conditions may vary depending on the specific synthetic route, but typically involve controlled temperatures and reaction times to ensure optimal product formation .
Major Products Formed: The major products formed from these reactions are the final peroxisome proliferator-activated receptor delta agonists, which are characterized by their ability to activate the peroxisome proliferator-activated receptor delta and modulate its downstream effects on lipid metabolism and glucose homeostasis .
Wissenschaftliche Forschungsanwendungen
Peroxisome proliferator-activated receptor delta agonists have a wide range of scientific research applications. In chemistry, they are used to study the mechanisms of lipid metabolism and glucose regulation. In biology, these agonists are employed to investigate the role of peroxisome proliferator-activated receptor delta in cellular differentiation and proliferation. In medicine, peroxisome proliferator-activated receptor delta agonists are being explored as potential therapeutic agents for metabolic diseases, neurodegenerative disorders, and inflammatory conditions .
Wirkmechanismus
The mechanism of action of peroxisome proliferator-activated receptor delta agonists involves their binding to the peroxisome proliferator-activated receptor delta, which is a ligand-activated transcription factorThis binding regulates the expression of target genes involved in lipid metabolism, glucose homeostasis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
Peroxisome proliferator-activated receptor delta agonists are part of the broader family of peroxisome proliferator-activated receptor agonists, which also includes peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma agonists. While peroxisome proliferator-activated receptor alpha agonists are primarily involved in lipid metabolism in the liver, and peroxisome proliferator-activated receptor gamma agonists regulate adipogenesis and insulin sensitivity, peroxisome proliferator-activated receptor delta agonists are unique in their ability to modulate lipid metabolism, glucose homeostasis, and inflammation across various tissues .
List of Similar Compounds:- Peroxisome proliferator-activated receptor alpha agonists (e.g., fenofibrate, bezafibrate)
- Peroxisome proliferator-activated receptor gamma agonists (e.g., pioglitazone, rosiglitazone)
- Dual peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor delta agonists (e.g., elafibranor)
- Pan-peroxisome proliferator-activated receptor agonists (e.g., chiglitazar, saroglitazar)
These comparisons highlight the unique properties of peroxisome proliferator-activated receptor delta agonists and their potential therapeutic applications .
Eigenschaften
Molekularformel |
C31H30FNO5 |
|---|---|
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
2-[4-[3-(4-fluorophenyl)-3-[4-(3-morpholin-4-ylprop-1-ynyl)phenyl]prop-2-enoxy]-2-methylphenoxy]acetic acid |
InChI |
InChI=1S/C31H30FNO5/c1-23-21-28(12-13-30(23)38-22-31(34)35)37-18-14-29(26-8-10-27(32)11-9-26)25-6-4-24(5-7-25)3-2-15-33-16-19-36-20-17-33/h4-14,21H,15-20,22H2,1H3,(H,34,35) |
InChI-Schlüssel |
UAQOKKXVCNQHIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC=C(C2=CC=C(C=C2)C#CCN3CCOCC3)C4=CC=C(C=C4)F)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14098497.png)
![8-(3-chlorophenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14098503.png)


![9-(4-benzylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14098519.png)

![8-(4-butylphenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14098543.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B14098558.png)
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098565.png)
![7-[2-(5-Ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl)-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B14098570.png)
![Methyl 4-[[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate;propan-2-ol](/img/structure/B14098572.png)


![N-(4-methoxyphenyl)-4-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B14098592.png)
